molecular formula C7H15NO2 B8676488 4-(Dimethylamino)pentanoic acid

4-(Dimethylamino)pentanoic acid

Cat. No.: B8676488
M. Wt: 145.20 g/mol
InChI Key: NYVQMWFPRPLDSH-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pentanoic acid is a substituted pentanoic acid derivative featuring a dimethylamino (-N(CH₃)₂) group at the fourth carbon position. This functional group imparts unique physicochemical properties, such as enhanced solubility in polar solvents and basicity due to the tertiary amine. The compound is of interest in organic synthesis, polymer chemistry, and pharmaceutical research, often serving as a precursor or intermediate in drug conjugation and stimuli-responsive materials .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-(dimethylamino)pentanoic acid

InChI

InChI=1S/C7H15NO2/c1-6(8(2)3)4-5-7(9)10/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

NYVQMWFPRPLDSH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Gemfibrozil

Structure: 2,2-Dimethyl-5-[2,5-dimethylphenoxy]-pentanoic acid . Key Differences:

  • Gemfibrozil contains a phenoxy group and two methyl groups at C2, making it highly lipophilic.
  • Unlike 4-(dimethylamino)pentanoic acid, gemfibrozil is an ester prodrug metabolized to its active carboxylic acid form. Applications: A fibrate drug used to lower triglycerides and LDL cholesterol. Its lipophilicity enhances binding to serum albumin, prolonging circulation .

4-Methylpentanoic Acid (Isocaproic Acid)

Structure : CH₃CH₂CH(CH₃)CH₂COOH .
Key Differences :

  • Branched-chain structure with a methyl group at C4 instead of a dimethylamino group.
  • Lower basicity and higher volatility compared to 4-(dimethylamino)pentanoic acid. Applications: Found in essential oils and microbial metabolites; implicated in antifungal activity when esterified (e.g., 4-methylpentanoic acid ethyl ester in yeast-derived VOCs) .

4-Pentenoic Acid

Structure : CH₂=CHCH₂CH₂COOH .
Key Differences :

  • Unsaturated C4-C5 double bond introduces rigidity and reactivity (e.g., susceptibility to oxidation).
  • Applications: Used in organic synthesis and plant-derived essential oils .

3-Methyl-5-[(4-Methylphenyl)amino]-5-oxopentanoic Acid

Structure : CH₃C6H4NHCOC(CH₃)CH₂COOH .
Key Differences :

  • The amide group reduces solubility in nonpolar solvents compared to the tertiary amine in 4-(dimethylamino)pentanoic acid. Applications: Investigated for pharmacological activity due to its hybrid aromatic-aliphatic structure .

Oxime Derivatives: PEN and LEV

Structures :

  • PEN: 4-Methyl-2-(hydroxylimino)pentanoic acid
  • LEV: 4-(Hydroxylimino)pentanoic acid . Key Differences:
  • PEN’s methyl group at C4 sterically hinders hydrogen bonding, whereas LEV’s linear chain allows stronger O-H···N interactions.
  • Both exhibit resonance-assisted hydrogen bonding, but PEN’s methyl group disrupts π-electron delocalization between oxime and carboxyl groups.
    Applications : Studied for crystal engineering and supramolecular chemistry due to tunable hydrogen-bond networks .

Structural and Functional Analysis Table

Compound Substituent(s) Key Properties Applications Reference
4-(Dimethylamino)pentanoic acid -N(CH₃)₂ at C4 Basic, polar, polymerizable Drug conjugation, polymer synthesis
Gemfibrozil Phenoxy, 2,2-dimethyl Lipophilic, metabolically stable Lipid-lowering therapy
4-Methylpentanoic acid -CH₃ at C4 Volatile, branched-chain SCFA Antifungal agents, flavor chemistry
4-Pentenoic acid C4-C5 double bond Unsaturated, reactive Organic synthesis, essential oils
PEN/LEV oximes Hydroxylimino at C2/C4 Hydrogen-bonding motifs Crystal engineering

Pharmacological and Industrial Relevance

  • In contrast, gemfibrozil’s phenoxy group targets peroxisome proliferator-activated receptors (PPARα) .
  • Material Science: 4-(Dimethylamino)pentanoic acid derivatives are used in pH-responsive polymers due to the amine’s protonation-deprotonation behavior .

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